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Objective
To provide a comprehensive guide for the formulation and evaluation of rapidly disintegrating

tablets (RDTs) of Fenoverine. These application notes detail the formulation rationale,

excipient selection, manufacturing process, and critical quality control protocols based on

published research, enabling the development of robust oral dosage forms with enhanced

patient compliance.

Introduction to Fenoverine and RDTs
Fenoverine is a smooth muscle motor synchronizer with antispasmodic properties, often used

in the management of gastrointestinal spasms.[1] Rapidly disintegrating tablets, also known as

orally disintegrating tablets (ODTs), are solid dosage forms that disintegrate or dissolve in the

mouth within seconds without the need for water.[2] This formulation approach is particularly

beneficial for pediatric, geriatric, and psychiatric patients who may experience difficulty in

swallowing (dysphagia). The primary goal in formulating Fenoverine as an RDT is to combine

its therapeutic efficacy with the convenience and improved compliance offered by this

advanced dosage form.

The formulation strategy outlined herein focuses on the direct compression method, a cost-

effective and efficient manufacturing process that avoids the use of heat and moisture, which is

beneficial for sensitive active pharmaceutical ingredients (APIs).[3][4] The selection of
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appropriate superdisintegrants is critical to achieving the desired rapid disintegration time and

dissolution profile.

Materials and Methods
Materials
The following table lists the components used in the formulation of Fenoverine RDTs.

Ingredient Supplier Grade Purpose

Fenoverine - USP/Ph. Eur.
Active Pharmaceutical

Ingredient

Crospovidone (CP) - NF, Ph. Eur. Superdisintegrant

Croscarmellose

Sodium (CCS)
- NF, Ph. Eur. Superdisintegrant

Sodium Starch

Glycolate (SSG)
- NF, Ph. Eur. Superdisintegrant

Pearlitol® SD 200

(Mannitol)
Roquette USP/NF Diluent/Bulking Agent

Aspartame - NF Sweetener

Peppermint Flavor - Food Grade Flavoring Agent

Talc - USP/NF Glidant

Magnesium Stearate - USP/NF Lubricant

Formulation Details
Nine distinct formulations were developed to evaluate the effect of different superdisintegrants

at varying concentrations (4%, 6%, and 8% w/w). The quantitative composition of each

formulation is detailed in the table below.

Table 1: Quantitative Composition of Fenoverine RDT Formulations (mg/tablet)[5]
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Ingre
dient
s

CP4 CP6 CP8 CCS4 CCS6 CCS8 SSG4 SSG6 SSG8

Fenov

erine
100 100 100 100 100 100 100 100 100

Crosp

ovidon

e (CP)

8 12 16 - - - - - -

Crosc

armell

ose

Sodiu

m

(CCS)

- - - 8 12 16 - - -

Sodiu

m

Starch

Glycol

ate

(SSG)

- - - - - - 8 12 16

Pearlit

ol®

SD

200

82 78 74 82 78 74 82 78 74

Aspart

ame
4 4 4 4 4 4 4 4 4

Peppe

rmint

Flavor

2 2 2 2 2 2 2 2 2

Talc 2 2 2 2 2 2 2 2 2

Magne

sium

2 2 2 2 2 2 2 2 2
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Steara

te

Total

Weight
200 200 200 200 200 200 200 200 200

Manufacturing Protocol: Direct Compression
The direct compression method is a streamlined process for tablet manufacturing.[6] It involves

the blending of the API and excipients, followed by compression into tablets.

Direct Compression Workflow

Step 1: Sifting

Step 2: Geometric Mixing of Fenoverine and Diluents

Sifted Powders

Step 3: Blending with Superdisintegrant

Homogeneous Mixture

Step 4: Lubrication

Uniform Blend

Step 5: Compression

Lubricated Blend
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Caption: Workflow for the direct compression of Fenoverine RDTs.

Protocol:

Sifting: All ingredients, including Fenoverine, superdisintegrants, Pearlitol® SD 200,

aspartame, and peppermint flavor, are individually passed through a #60 sieve to ensure

particle size uniformity.

Blending:

Fenoverine and Pearlitol® SD 200 are blended using geometric dilution to ensure content

uniformity.

The specified superdisintegrant (CP, CCS, or SSG) is added to the blend and mixed for 15

minutes.

Aspartame and peppermint flavor are then added and blended for an additional 5 minutes.

Lubrication: Talc and magnesium stearate, previously passed through a #80 sieve, are

added to the powder blend and mixed for 2 minutes. Over-mixing should be avoided to

prevent the formation of a hydrophobic film around the particles, which can impede

disintegration and dissolution.

Compression: The final blend is compressed into tablets using a 10 mm punch on a rotary

tablet press to a target weight of 200 mg.

Quality Control Protocols and Data
A series of quality control tests are essential to ensure the manufactured tablets meet the

required specifications for RDTs.

Pre-Compression Parameter Evaluation
The powder blend is evaluated for its flow properties to ensure efficient tablet compression.

Table 2: Pre-Compression Parameters of the Powder Blend
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Parameter Method Acceptance Criteria

Angle of Repose Fixed Funnel Method < 30° (Excellent flow)

Bulk Density Graduated Cylinder Method Record Value

Tapped Density Tapping Apparatus Record Value

Carr's Index

(Tapped Density - Bulk

Density) / Tapped Density x

100

≤ 15% (Good flowability)

Hausner's Ratio Tapped Density / Bulk Density ≤ 1.25 (Good flowability)

Post-Compression Tablet Evaluation
The compressed tablets are evaluated for their physical properties, disintegration, and

dissolution characteristics.

Table 3: Post-Compression Evaluation of Fenoverine RDTs[5]
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Formulation
Code

Hardness (
kg/cm ²)
(n=6,
Mean±SD)

Friability
(%) (n=10)

In-vitro
Disintegrati
on Time (s)
(n=6,
Mean±SD)

Wetting
Time (s)
(n=6,
Mean±SD)

Water
Absorption
Ratio ('R')
(n=6,
Mean±SD)

CP4 2.6 ± 0.21 0.62 21.3 ± 1.15 20.1 ± 1.03 70.2 ± 2.14

CP6 2.5 ± 0.18 0.58 15.9 ± 0.98 16.2 ± 0.89 78.5 ± 2.51

CP8 2.4 ± 0.25 0.55 17.2 ± 1.02 18.5 ± 0.95 75.1 ± 2.33

CCS4 2.7 ± 0.22 0.68 35.8 ± 1.42 30.7 ± 1.21 60.8 ± 1.98

CCS6 2.6 ± 0.19 0.65 28.4 ± 1.25 25.3 ± 1.12 68.3 ± 2.09

CCS8 2.5 ± 0.24 0.61 30.1 ± 1.31 27.6 ± 1.18 65.4 ± 2.04

SSG4 2.8 ± 0.26 0.71 45.2 ± 1.58 40.1 ± 1.45 55.7 ± 1.87

SSG6 2.7 ± 0.23 0.69 38.6 ± 1.39 34.5 ± 1.33 62.1 ± 2.01

SSG8 2.6 ± 0.20 0.66 40.3 ± 1.48 36.8 ± 1.38 59.9 ± 1.92

Experimental Protocols
Protocol 1: Tablet Hardness Test

Apparatus: Monsanto Hardness Tester or equivalent.

Procedure:

Randomly select six tablets from each formulation batch.

Place a single tablet diametrically between the anvils of the tester.

Apply force until the tablet fractures.

Record the force required to break the tablet in kilograms per square centimeter ( kg/cm ²).

Calculate the mean and standard deviation of the six readings.
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Acceptance Criteria: A hardness of 2.5 ± 0.5 kg/cm ² is generally considered acceptable for

RDTs to ensure sufficient mechanical integrity for handling while allowing for rapid

disintegration.[5]

Protocol 2: Tablet Friability Test
Apparatus: Roche Friabilator.

Procedure:

Take a sample of whole tablets with a combined weight as close as possible to 6.5 g (for

tablets with a unit weight ≤ 650 mg).[7]

Accurately weigh the initial sample (W_initial).

Place the tablets in the friabilator drum.

Rotate the drum 100 times at 25 ± 1 rpm.[7]

Remove the tablets, de-dust them carefully, and accurately weigh the final sample

(W_final).

Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) /

W_initial] x 100

Acceptance Criteria: A maximum weight loss of not more than 1.0% is considered acceptable

for most tablets.[7]

Protocol 3: Wetting Time and Water Absorption Ratio
Apparatus: Petri dish (10 cm diameter), circular tissue papers, stopwatch, and a digital

balance.

Procedure:

Place five circular tissue papers in a petri dish.
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Add 10 mL of water containing a water-soluble dye (e.g., 0.5% nigrosine) to the tissue

papers to ensure they are saturated.

Carefully place a pre-weighed tablet (W_b) on the surface of the wet tissue paper.

Start the stopwatch and record the time required for the water to reach the upper surface

of the tablet and for the tablet to be completely wetted (Wetting Time).

Remove the wetted tablet and reweigh it (W_a).

Calculate the Water Absorption Ratio ('R') using the formula: 'R' = [(W_a - W_b) / W_b] x

100

Note: This test is performed on six tablets for each formulation, and the mean and standard

deviation are reported.

Protocol 4: In-vitro Disintegration Time
Apparatus: USP Disintegration Test Apparatus.

Procedure:

Place one tablet in each of the six tubes of the basket-rack assembly.

Operate the apparatus using 900 mL of purified water (or other specified medium)

maintained at 37 ± 2°C.

The time taken for each tablet to completely disintegrate, such that no solid residue

remains on the screen, is recorded.

Acceptance Criteria: For RDTs, the disintegration time should ideally be less than 30

seconds.[2]
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Tablet Evaluation Workflow

Compressed Tablets

Hardness Test Friability Test Wetting Time & Water Absorption Ratio In-vitro Disintegration Test In-vitro Dissolution Study

Data Analysis & Formulation Optimization

Click to download full resolution via product page

Caption: Workflow for the post-compression evaluation of Fenoverine RDTs.

Protocol 5: In-vitro Dissolution Study
Apparatus: USP Apparatus II (Paddle Method).

Procedure:

Dissolution Medium: 900 mL of 0.1 N HCl.

Temperature: 37 ± 0.5°C.

Paddle Speed: 50 rpm.

Place one tablet in each dissolution vessel.

Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30,

45, and 60 minutes).

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.
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Filter the samples and analyze the concentration of Fenoverine using a validated

analytical method (e.g., UV-Vis Spectrophotometry at an appropriate wavelength).

Data Analysis: Plot the cumulative percentage of drug released against time.

Table 4: In-vitro Drug Release Profile of Selected Fenoverine RDT Formulations (%)[5]

Time (min) CP4 CP6 CP8
Marketed
Formulation

5 75.2 82.1 78.5 55.4

10 88.9 95.3 91.7 72.8

15 96.4 99.8 97.2 85.1

30 99.1 - 99.5 98.2

45 - - - 99.9

Results and Discussion
The formulation development study demonstrated that the type and concentration of the

superdisintegrant significantly impact the performance of Fenoverine RDTs.

Effect of Superdisintegrants: Formulations containing crospovidone (CP) exhibited

significantly shorter disintegration times and wetting times compared to those with

croscarmellose sodium (CCS) and sodium starch glycolate (SSG).[5] This is attributed to

crospovidone's unique mechanism of action, which involves a combination of swelling and

wicking, leading to rapid tablet breakup.[4]

Optimal Formulation: The formulation containing 6% w/w crospovidone (CP6) was identified

as the optimal formulation, demonstrating the shortest in-vitro disintegration time (15.9

seconds) and a rapid drug release profile, with over 95% of the drug released within 10

minutes.[5]

Mechanical Integrity: All formulations exhibited acceptable hardness (2.4-2.8 kg/cm ²) and

friability (<1.0%), indicating sufficient mechanical strength to withstand handling and

transportation.[5]
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Dissolution Performance: The optimized formulation (CP6) showed a faster drug release

profile compared to the marketed Fenoverine capsule formulation, suggesting a potential for

more rapid onset of action.[5] A similarity factor (f2) of 51.5 indicated that the dissolution

profiles of the CP6 formulation and the marketed product were similar.

Conclusion
This application note provides a detailed framework for the successful formulation of rapidly

disintegrating tablets of Fenoverine using the direct compression method. The use of

crospovidone at a concentration of 6% w/w resulted in an optimized formulation with excellent

mechanical properties, rapid disintegration, and fast drug release. These protocols can be

adapted by researchers and drug development professionals to formulate other APIs into

patient-centric, rapidly disintegrating dosage forms. Further in-vivo studies are recommended

to establish a definitive correlation between the in-vitro performance and the bioavailability of

the developed Fenoverine RDTs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204210#formulation-of-rapidly-disintegrating-
fenoverine-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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